molecular formula C10H15Br2NO2 B8085190 3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane

3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane

Cat. No.: B8085190
M. Wt: 341.04 g/mol
InChI Key: CKKSKTCGMJQQDU-UHFFFAOYSA-N
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Description

3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane is a bicyclic compound containing nitrogen and bromine atoms. It is a derivative of 3-azabicyclo[3.1.0]hexane, which is a structure commonly found in various biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group and bromine atoms makes this compound a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of suitable precursors under specific conditions. For example, the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate yields bromoacetate, which can then be further reacted with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate. This intermediate undergoes intramolecular cyclopropanation using transition metal catalysis, such as Ru(II) or Co(II), to yield the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and scalability. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify the bicyclic structure.

    Oxidation Reactions: Oxidation can introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for nucleophilic substitution.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or alkoxide derivatives, while reduction reactions can produce dehalogenated or modified bicyclic compounds.

Scientific Research Applications

3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The presence of the Boc protecting group and bromine atoms can influence its reactivity and binding affinity, making it a versatile compound for studying various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane is unique due to the presence of both the Boc protecting group and bromine atoms, which provide distinct reactivity and synthetic utility.

Properties

IUPAC Name

tert-butyl 6,6-dibromo-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Br2NO2/c1-9(2,3)15-8(14)13-4-6-7(5-13)10(6,11)12/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKSKTCGMJQQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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